

An In-depth Technical Guide to the Research Applications of C₁₈H₂₀N₂S

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Compound of Interest

Compound Name: *Pyrrathiazine*

Cat. No.: *B1200695*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₁₈H₂₀N₂S predominantly represents the compound Methdilazine, a first-generation antihistamine of the phenothiazine class. This technical guide provides a comprehensive overview of the research applications of Methdilazine, focusing on its primary role as a histamine H₁ receptor antagonist. Additionally, it explores its potential applications in antibacterial and anticancer research. This document includes detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and experimental workflows to support researchers in their study of this compound.

Chemical Identity and Properties

The compound most commonly associated with the molecular formula C₁₈H₂₀N₂S is 10-[(1-methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, known as Methdilazine.

Property	Value
Molecular Formula	C18H20N2S
IUPAC Name	10-[(1-methylpyrrolidin-3-yl)methyl]-10H-phenothiazine
CAS Number	1982-37-2
Molar Mass	296.43 g/mol
Class	First-Generation Antihistamine, Phenothiazine derivative

Primary Research Application: Antihistaminic Activity

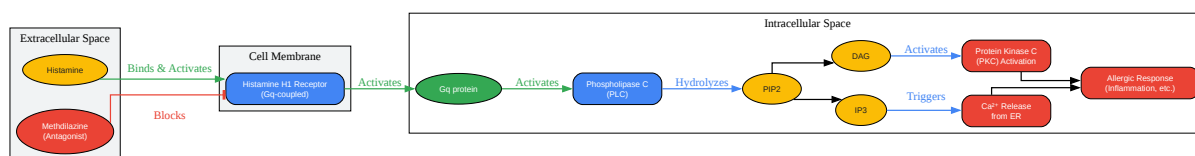
Methdilazine's primary and most well-documented research application is as a histamine H1 receptor antagonist, making it a subject of study in the context of allergic reactions.

Mechanism of Action

Methdilazine functions as a competitive antagonist of the histamine H1 receptor. In allergic responses, histamine is released from mast cells and binds to H1 receptors on various cell types, initiating a signaling cascade that leads to allergy symptoms. Methdilazine, by blocking this receptor, prevents the downstream effects of histamine. As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for its sedative side effects. It also exhibits anticholinergic properties.

Signaling Pathway

The binding of histamine to the Gq-coupled H1 receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic reaction. Methdilazine blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.



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Histamine H1 Receptor Signaling Pathway and Inhibition by Methdilazine.

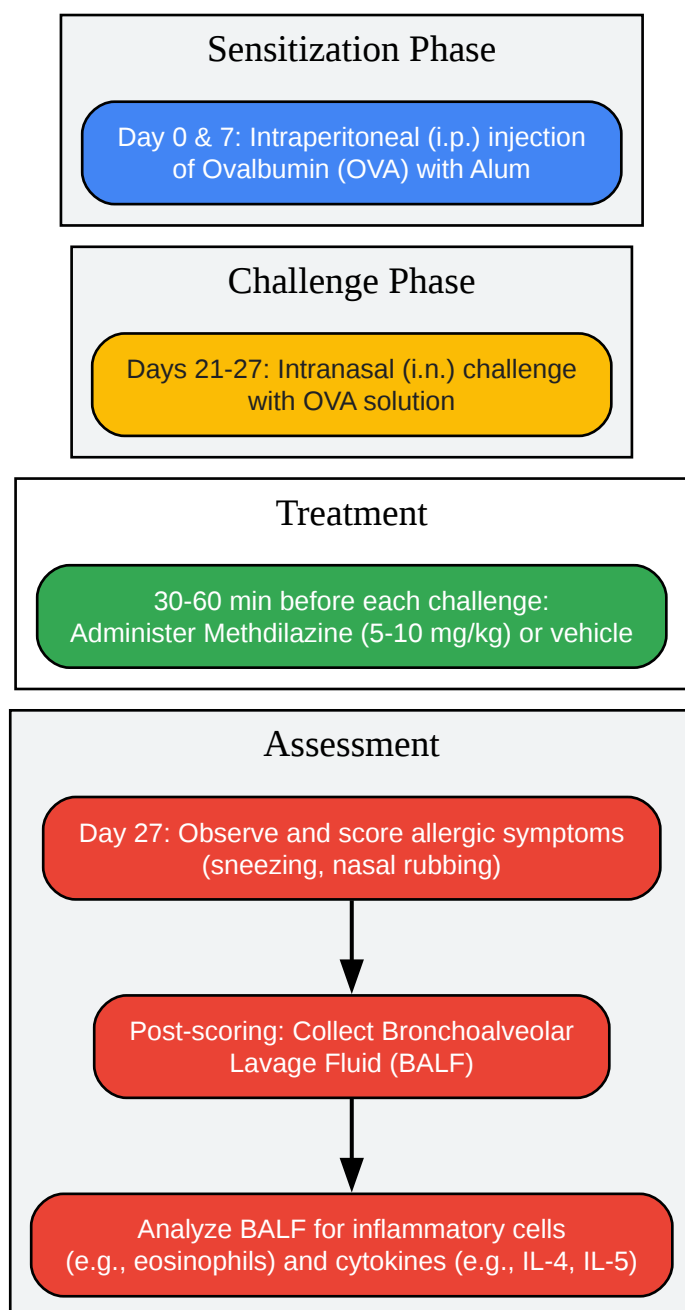
Quantitative Data: H1 Receptor Binding Affinity

The binding affinity of Methdilazine to the histamine H1 receptor has been determined through radioligand binding assays. A lower equilibrium dissociation constant (K_i) indicates a higher binding affinity.

Compound	Class	Target Receptor	Assay Type	K_i (nM)
Methdilazine	First-Generation Antihistamine	Histamine H1	Radioligand Binding	1.8
Diphenhydramine	First-Generation Antihistamine	Histamine H1	Radioligand Binding	16
Chlorpheniramine	First-Generation Antihistamine	Histamine H1	Radioligand Binding	3.2

Experimental Protocols

This protocol describes the induction of allergic rhinitis in mice using ovalbumin (OVA) and the assessment of Methdilazine's efficacy in mitigating allergic symptoms.



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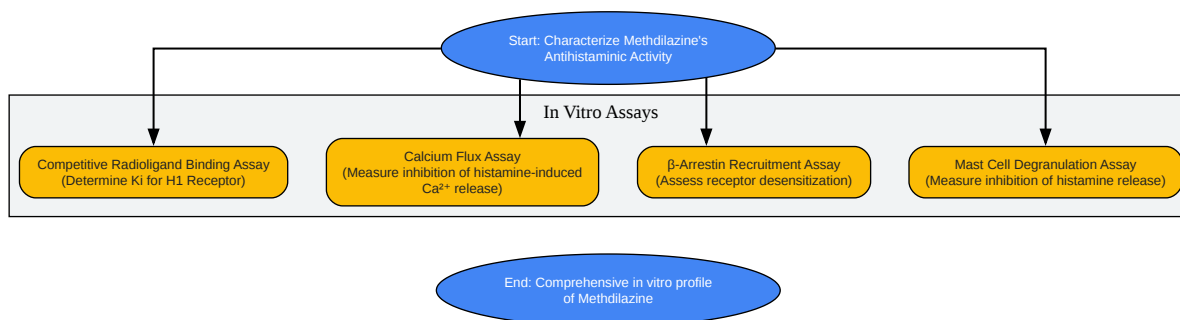
Experimental Workflow for a Murine Model of Allergic Rhinitis.

Expected Outcomes:

Group	Sneezing Frequency (counts/15 min)	Eosinophils in BALF (x10 ⁴ cells/mL)
Control (Vehicle)	5 ± 2	0.5 ± 0.2
OVA-induced Allergy	50 ± 8	10 ± 2.5
OVA + Methdilazine	15 ± 4	4 ± 1.2

*p < 0.05 compared to the
OVA-induced allergy group.
Data are representative and
presented as mean ± SD.

A suite of in vitro assays can be employed to characterize the antihistaminic properties of Methdilazine at the cellular level.



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Workflow for In Vitro Characterization of Antihistaminic Activity.

Detailed Protocols:

- Competitive Radioligand Binding Assay:

- Membrane Preparation: Homogenize cells expressing the histamine H1 receptor (e.g., HEK293-H1R) in a suitable buffer.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled H1 receptor antagonist (e.g., [3 H]-mepyramine), and varying concentrations of Methdilazine.
- Incubation: Incubate to allow competitive binding to reach equilibrium.
- Separation: Separate bound from unbound radioligand via filtration.
- Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value and calculate the K_i using the Cheng-Prusoff equation.
- Calcium Flux Assay:
 - Cell Preparation: Load H1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Compound Addition: Add varying concentrations of Methdilazine to the cells.
 - Histamine Stimulation: Stimulate the cells with a known concentration of histamine.
 - Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a plate reader.
 - Data Analysis: Calculate the IC₅₀ of Methdilazine for the inhibition of the histamine-induced calcium response.

Secondary Research Application: Antibacterial Activity

Methdilazine has demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Bacterial Species	MIC Range (µg/mL)
Staphylococcus aureus	25 - 200
Vibrio cholerae	25 - 200
Escherichia coli	25 - 200
Shigella spp.	25 - 200
Various Mycobacterium spp.	5 - 15

In Vivo Synergism

In vivo studies have shown that Methdilazine can act synergistically with antibiotics such as streptomycin, enhancing their antibacterial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

- **Preparation of Bacterial Inoculum:** Culture the test bacteria to a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Serial Dilution:** Perform serial two-fold dilutions of Methdilazine in a 96-well microtiter plate containing growth medium.
- **Inoculation:** Add the bacterial inoculum to each well.
- **Incubation:** Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
- **MIC Determination:** The MIC is the lowest concentration of Methdilazine in which no visible bacterial growth is observed.

Exploratory Research Application: Anticancer Potential

The phenothiazine scaffold, present in Methdilazine, is a feature of several compounds investigated for their anticancer properties. While specific data for Methdilazine is limited, the general mechanisms of action for this class of compounds are relevant for exploring its potential in oncology.

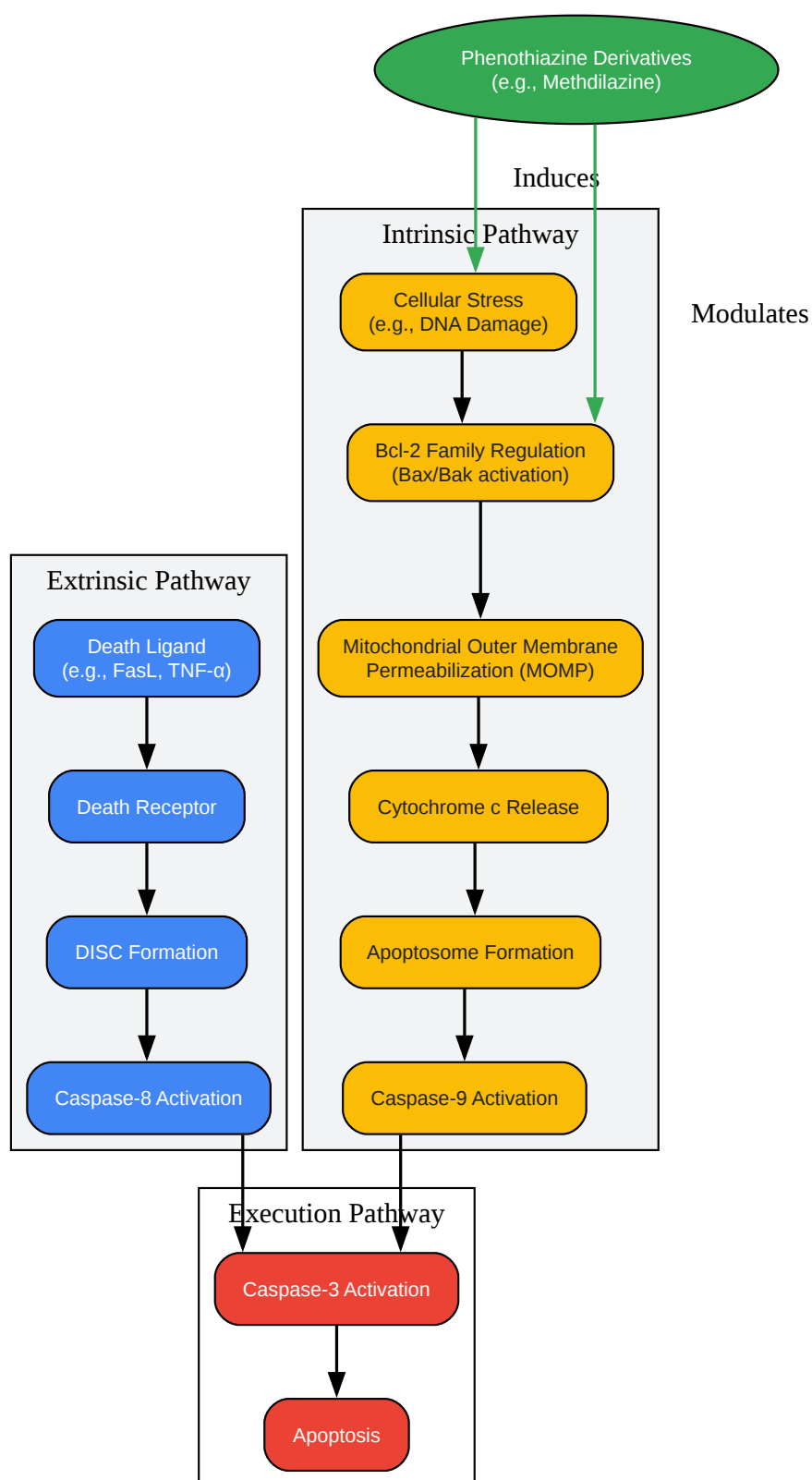
Potential Mechanisms of Action

Phenothiazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms:

- **Induction of the Intrinsic Apoptotic Pathway:** This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
- **Interference with Key Signaling Pathways:** Phenothiazines can modulate pro-survival signaling pathways that are often dysregulated in cancer, such as:
 - PI3K/Akt/mTOR pathway
 - MAPK/ERK pathway
 - NF- κ B pathway
- **Calmodulin Inhibition:** Some anticancer effects of phenothiazines are linked to the inhibition of calmodulin, a key calcium-binding protein involved in cell proliferation.

Apoptosis Signaling Pathways

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, which can be influenced by phenothiazine derivatives.



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Overview of Apoptosis Signaling Pathways Potentially Modulated by Phenothiazines.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

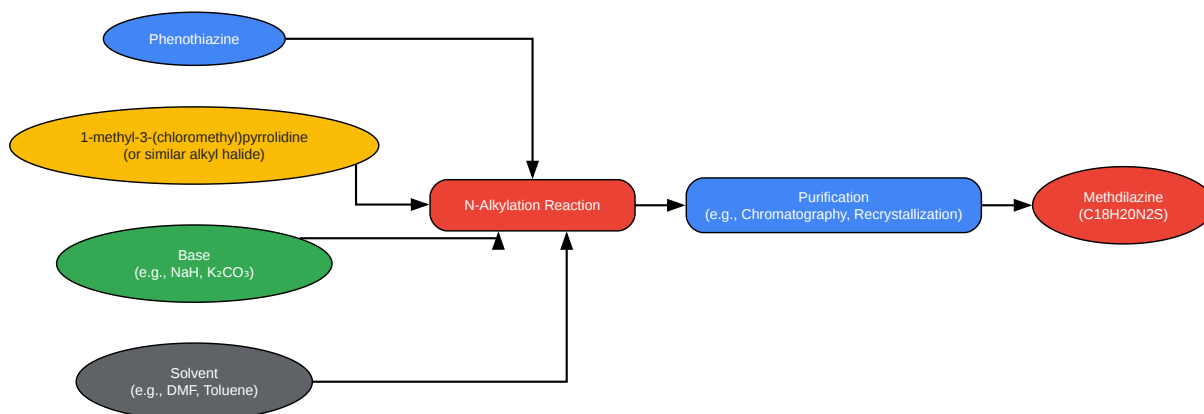
- **Cell Seeding:** Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of the test compound (e.g., Methdilazine).
- **Incubation:** Incubate for a defined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Note: Specific IC₅₀ values for Methdilazine against cancer cell lines are not widely available in public literature. Researchers should perform such assays to determine its specific cytotoxic potential.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Methdilazine is not readily available in the public domain. However, its synthesis is described in U.S. Patent 2,945,855. A general approach for the synthesis of N-10 substituted phenothiazines, which is applicable to Methdilazine, involves the N-alkylation of the phenothiazine core.

General Synthesis Workflow



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